1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-3-azabicyclo[311]heptane hydrochloride is a compound that belongs to the class of bicyclic amines It features a bicyclo[311]heptane structure with a methoxyphenyl group and an azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride include other bicyclo[3.1.1]heptane derivatives and aza-bicyclo[3.1.1]heptanes . These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and an azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-5-3-2-4-11(12)13-6-10(7-13)8-14-9-13;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
BSTYCANFPVGSPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
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